4-(Dimethoxymethyl)-5-fluoropyridin-3-ol
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Overview
Description
4-(Dimethoxymethyl)-5-fluoropyridin-3-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with a dimethoxymethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and fluorinating agents.
Fluorination: The hydroxyl group at the 5-position of the pyridine ring is substituted with a fluorine atom using a fluorinating reagent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Dimethoxymethylation: The resulting 5-fluoropyridin-3-ol is then subjected to dimethoxymethylation using reagents such as paraformaldehyde and methanol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)-5-fluoropyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the dimethoxymethyl group influences its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethoxymethyl)-2-methoxypyridine
- 5-Fluoro-2-methoxypyridine
- 4-(Methoxymethyl)-5-fluoropyridin-3-ol
Uniqueness
4-(Dimethoxymethyl)-5-fluoropyridin-3-ol stands out due to its unique combination of a dimethoxymethyl group and a fluorine atom on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10FNO3 |
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Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C8H10FNO3/c1-12-8(13-2)7-5(9)3-10-4-6(7)11/h3-4,8,11H,1-2H3 |
InChI Key |
MZBJVMBEBLJDQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=NC=C1O)F)OC |
Origin of Product |
United States |
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